Methyl 1-benzothiophene-5-carboxylate
Description
Contextual Significance of Benzothiophene (B83047) Derivatives in Organic Chemistry and Materials Science
Benzothiophene, a bicyclic aromatic compound consisting of a benzene (B151609) ring fused to a thiophene (B33073) ring, is a prominent structural motif in a wide array of functional organic molecules. rsc.org In the realm of medicinal chemistry, the benzothiophene core is present in several commercially available drugs, including the selective estrogen receptor modulators raloxifene (B1678788) and arzoxifene, the antifungal agent sertaconazole, and the 5-lipoxygenase inhibitor zileuton. nih.gov The rigid, planar structure and electron-rich nature of the benzothiophene system make it an ideal pharmacophore for interacting with various biological targets. ijpsjournal.com
Beyond pharmaceuticals, benzothiophene-based molecules are gaining considerable attention in materials science. Their inherent π-conjugated system imparts unique electronic and photophysical properties, making them valuable components in the design of organic semiconductors, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). nih.gov The ability to tune these properties through chemical modification of the benzothiophene scaffold allows for the rational design of materials with tailored performance characteristics.
Overview of Benzothiophene Core Structures and Their Functionalization
The versatility of the benzothiophene scaffold lies in the numerous strategies available for its synthesis and functionalization. The core structure can be assembled through various intramolecular cyclization reactions, often involving aryl sulfides as precursors. organic-chemistry.org Once formed, the benzothiophene ring system can be further modified at several positions. Electrophilic substitution reactions typically occur at the C3 position, while the C2 position can be functionalized through deprotonation-substitution sequences. rsc.org
Structure
3D Structure
Properties
IUPAC Name |
methyl 1-benzothiophene-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2S/c1-12-10(11)8-2-3-9-7(6-8)4-5-13-9/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDQIUIOQIOHFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)SC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101284008 | |
| Record name | Methyl benzo[b]thiophene-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101284008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20532-39-2 | |
| Record name | Methyl benzo[b]thiophene-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20532-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl benzo[b]thiophene-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101284008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Structural Characterization of Methyl 1 Benzothiophene 5 Carboxylate and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra allows for the mapping of the carbon-hydrogen framework.
The ¹H NMR spectrum of Methyl 1-benzothiophene-5-carboxylate is expected to display distinct signals corresponding to the aromatic protons on the benzothiophene (B83047) core and the protons of the methyl ester group. The aromatic region would feature signals for the five protons on the fused ring system. Their specific chemical shifts (δ) and coupling constants (J) are influenced by their position relative to the sulfur heteroatom and the electron-withdrawing carboxylate group. Typically, protons on the thiophene (B33073) ring appear at slightly different fields than those on the benzene (B151609) ring. The methyl ester group should present a sharp singlet, typically in the range of 3.9 ppm, due to the three equivalent protons having no adjacent protons to couple with.
For a closely related analogue, methyl 5-amino-1-benzothiophene-2-carboxylate, the methyl ester protons appear at 3.89 ppm. chemicalbook.com The aromatic protons in such systems are observed in the range of δ 6.8-7.9 ppm. chemicalbook.com
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic H | 7.0 - 8.5 | Multiplet (m) |
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, ten distinct signals are anticipated: eight for the benzothiophene ring carbons, one for the carbonyl carbon of the ester, and one for the methyl carbon of the ester. The chemical shift of the carbonyl carbon is characteristically found in the downfield region (160-170 ppm). The aromatic carbons resonate between approximately 120 and 145 ppm, with quaternary carbons often showing lower intensity. researchgate.net The methyl carbon of the ester group is expected to appear significantly upfield, typically around 50-55 ppm. The specific shifts of the ring carbons are dictated by the substitution pattern and the electronic effects of the sulfur atom and the carboxylate group. acs.orgmdpi.com
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | 160 - 170 |
| Aromatic C (quaternary) | 130 - 145 |
| Aromatic C-H | 120 - 135 |
Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, encompassing both FT-IR and FT-Raman techniques, is instrumental in identifying functional groups and providing a unique "fingerprint" for the molecule based on the vibrations of its chemical bonds. nih.gov
The FT-IR spectrum of this compound is dominated by absorptions corresponding to its key functional groups. A strong, sharp absorption band is expected in the region of 1700-1725 cm⁻¹ due to the C=O (carbonyl) stretching of the ester group. researchgate.netlibretexts.org Another set of strong bands, typically between 1300-1100 cm⁻¹, can be attributed to the C-O stretching vibrations of the ester. researchgate.net The aromatic nature of the benzothiophene core gives rise to several characteristic bands: C-H stretching vibrations just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) and C=C in-ring stretching vibrations in the 1600-1450 cm⁻¹ region. libretexts.orgs-a-s.org The region below 1000 cm⁻¹ contains C-H out-of-plane bending vibrations, which are diagnostic of the substitution pattern on the aromatic ring.
Table 3: Characteristic FT-IR Vibrational Frequencies
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch (Methyl) | 3000 - 2850 | Medium |
| Carbonyl (C=O) Stretch | 1725 - 1700 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |
| Ester C-O Stretch | 1300 - 1100 | Strong |
FT-Raman spectroscopy provides complementary information to FT-IR. While polar groups like C=O show strong IR bands, non-polar bonds and symmetric vibrations often yield strong signals in Raman spectra. nih.gov For this compound, the aromatic C=C stretching vibrations of the benzothiophene ring system are expected to be prominent in the Raman spectrum, typically in the 1600-1450 cm⁻¹ range. mdpi.comresearchgate.net The C-S bond vibrations within the thiophene ring also give rise to characteristic Raman signals. researchgate.net FT-Raman is particularly useful for studying the lattice phonon modes in the low-wavenumber region, which provides information on the crystalline packing of the molecule in the solid state. researchgate.net
Table 4: Characteristic FT-Raman Shifts
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aromatic C=C Stretch | 1600 - 1450 | Strong |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It confirms the molecular weight of the compound and provides structural information through the analysis of fragmentation patterns. chemguide.co.uk
The electron ionization (EI) mass spectrum of this compound would show a prominent molecular ion (M⁺) peak corresponding to its molecular weight. The fragmentation of aromatic esters often involves characteristic losses. libretexts.org A common fragmentation pathway is the loss of the methoxy (B1213986) radical (•OCH₃), resulting in an [M-31]⁺ ion, or the loss of the entire methoxycarbonyl group (•COOCH₃) to yield an [M-59]⁺ ion. miamioh.edu Fragmentation of the benzothiophene ring itself can also occur, often initiated by the loss of molecules like acetylene (B1199291) or thioformaldehyde, which is a known fragmentation pathway for benzothiophenes. nih.govnih.gov
Table 5: Expected Mass Spectrometry Fragmentation Data
| m/z Value | Assignment | Description |
|---|---|---|
| 192 | [M]⁺ | Molecular Ion |
| 161 | [M - OCH₃]⁺ | Loss of a methoxy radical |
| 133 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group |
Table of Compounds
| Compound Name |
|---|
| This compound |
| methyl 5-amino-1-benzothiophene-2-carboxylate |
| Acetylene |
Electronic Absorption and Emission Spectroscopy
The electronic transitions of this compound and its analogues are primarily governed by the benzothiophene chromophore, which consists of a benzene ring fused to a thiophene ring. This fusion creates an extended π-conjugated system that gives rise to characteristic absorption and emission properties in the ultraviolet and visible regions of the electromagnetic spectrum.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
The UV-Vis absorption spectrum of a molecule provides insights into the electronic transitions from the ground state to various excited states. For benzothiophene derivatives, the absorption spectra are typically characterized by multiple bands corresponding to π → π* transitions within the aromatic system.
The parent benzothiophene molecule exhibits absorption bands that are significantly red-shifted compared to benzene and thiophene, a direct consequence of the extended conjugation from the fused ring system. researchgate.net The introduction of substituents onto the benzothiophene core can further modulate the absorption properties. The position of the methyl carboxylate group at the 5-position of the benzothiophene ring is expected to influence the electronic distribution and, consequently, the energy of the electronic transitions. Electron-withdrawing groups, such as a carboxylate, can cause shifts in the absorption maxima (λmax). For instance, the introduction of a benzoyl group in the second position of a thiophene ring has been shown to induce a bathochromic (red) shift in the absorption maxima. biointerfaceresearch.com
Table 1: Representative UV-Vis Absorption Data for a Benzothiophene Analogue This table presents data for an analogue to illustrate typical absorption characteristics.
| Compound Name | Solvent | Absorption Maxima (λmax, nm) |
| Methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate | Acetonitrile | 260 |
Data sourced from a study on a substituted benzothiophene-2-carboxylate derivative. researchgate.net
Fluorescence Spectroscopy and Quantum Yield Determination
Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light energy. This emission occurs as the molecule relaxes from an excited electronic state to its ground state. The benzothiophene moiety is known to be fluorescent, making its derivatives of interest for applications in organic light-emitting diodes (OLEDs) and fluorescent probes. juniperpublishers.com
The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is a critical parameter. It is defined as the ratio of photons emitted to photons absorbed. For many thiophene-based materials, fluorescence quantum yields can be limited due to factors such as efficient intersystem crossing to the triplet state and solid-state packing effects. researchgate.net However, the molecular structure can be tailored to enhance fluorescence. For example, creating rigid, planar structures and incorporating specific substituents can lead to high quantum yields. nih.gov
The photophysical properties of benzothiophene derivatives are highly dependent on their substitution pattern and the surrounding environment (e.g., solvent polarity). While the parent benzothiophene is more emissive than its constituent benzene and thiophene rings, its quantum yield can be modest. researchgate.net The introduction of substituents can either enhance or quench fluorescence. Detailed studies on specific benzo[c]thiophene-based vinylenes have reported their absorption and emission characteristics, demonstrating the tunability of these properties through synthetic modification. researchgate.net Without specific experimental data for this compound, a precise quantum yield cannot be stated, but it is expected to be influenced by the electronic effects of the methyl carboxylate group and the rigidity of the fused-ring system.
X-ray Diffraction (XRD) for Solid-State Structural Analysis
X-ray diffraction is an indispensable technique for determining the three-dimensional atomic arrangement of crystalline solids. This analysis provides fundamental information on bond lengths, bond angles, molecular conformation, and intermolecular interactions, which collectively dictate the material's bulk properties.
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) offers the most precise and unambiguous determination of a molecule's solid-state structure. By analyzing the diffraction pattern of a single crystal, a complete molecular structure can be resolved. Benzothiophene derivatives are widely studied using this method to understand their molecular geometry and packing in the crystalline state. juniperpublishers.com
Although a crystal structure for this compound was not found in the surveyed literature, the structure of a closely related analogue, Methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate , has been meticulously determined. researchgate.net The analysis revealed that this compound crystallizes in the monoclinic P21/c space group. Such studies provide critical data on the planarity of the benzothiophene ring system, the conformation of substituents, and the nature of intermolecular interactions (e.g., hydrogen bonds) that stabilize the crystal lattice. researchgate.netresearchgate.net The detailed structural parameters obtained from SC-XRD are crucial for establishing structure-property relationships.
Table 2: Crystallographic Data for a Representative Benzothiophene Analogue
| Parameter | Methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate |
| Chemical Formula | C14H14FNO5S2 |
| Formula Weight | 375.39 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 12.0368(4) |
| b (Å) | 8.0163(3) |
| c (Å) | 16.6346(6) |
| β (°) | 96.084(2) |
| Volume (ų) | 1595.68(10) |
| Z (molecules/unit cell) | 4 |
Data sourced from the single-crystal X-ray analysis of a substituted benzothiophene-2-carboxylate. researchgate.net
Powder X-ray Diffraction for Thin Film Characterization
While SC-XRD provides detailed information on bulk crystals, powder X-ray diffraction (PXRD) is essential for characterizing polycrystalline materials and thin films, which are relevant for electronic device applications. Techniques such as Grazing Incidence X-ray Diffraction (GIXD) and Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS) are particularly powerful for probing the structure of thin films deposited on substrates. nih.govulb.ac.be
Studies on alkylated researchgate.netbenzothieno[3,2-b]benzothiophene (BTBT) derivatives demonstrate the utility of these techniques. acs.orgresearchgate.net Researchers have used GIXD to analyze the molecular packing and orientation in spin-coated thin films of varying thicknesses. nih.govacs.org These investigations reveal how molecules arrange themselves on a substrate, often forming lamellar structures with a specific "herringbone" packing arrangement, which is crucial for charge transport in organic transistors. nih.gov
Furthermore, GIWAXS is instrumental in studying polymorphism—the ability of a compound to exist in multiple crystal structures—in thin films. For some benzothiophene derivatives, the crystal structure in a thin film (a substrate-induced phase) can differ from the bulk structure. ulb.ac.be Temperature-dependent GIWAXS studies have identified reversible structural transitions in these films, providing insight into the stability of different polymorphs. ulb.ac.be The ability to identify and control these crystalline phases through processing conditions is a key factor in optimizing device performance. unibo.it
Reactivity and Derivatization Strategies for Methyl 1 Benzothiophene 5 Carboxylate Scaffolds
Electrophilic Aromatic Substitution Reactions on the Benzothiophene (B83047) Core
The benzothiophene ring system exhibits notable reactivity towards electrophiles. Generally, electrophilic substitution is less regioselective on the benzofuran (B130515) and benzothiophene systems compared to indole. The positions on the heterocyclic ring are only slightly more reactive than those on the benzene (B151609) portion of the molecule. taylorfrancis.com The electron density and aromaticity of the benzothiophene core drive these reactions.
The regioselectivity of these substitutions is influenced by the nature of the electrophile and the existing substituents on the ring. For the unsubstituted benzothiophene, electrophilic attack preferentially occurs at the C3 position over the C2 position. However, the presence of substituents, such as the methyl carboxylate group at the 5-position, can alter this preference and direct incoming electrophiles to other positions on the benzene or thiophene (B33073) ring.
Organometallic Reactions and Metallation Strategies for Functionalization
Organometallic chemistry provides powerful tools for the functionalization of benzothiophene scaffolds. Metallation, typically through deprotonation with strong bases like n-butyllithium or through metal-halogen exchange, creates potent nucleophilic intermediates that can react with a variety of electrophiles. taylorfrancis.comresearchgate.net
For instance, 2-lithiobenzofuran has been generated via metal-halogen exchange from the 2-bromo derivative or by direct deprotonation of benzofuran. taylorfrancis.com Similar strategies are applicable to benzothiophenes. These organometallic intermediates are crucial for forming new carbon-carbon and carbon-heteroatom bonds. Subsequent reactions, such as cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira), allow for the introduction of diverse aryl, alkenyl, and alkynyl groups onto the benzothiophene core. rsc.org Cobalt-catalyzed migratory arylzincation of alkynes is another modern approach that generates versatile ortho-alkenylarylzinc species, which can be converted to multisubstituted benzothiophenes. rsc.org
C-H Functionalization Approaches for Regioselective Derivatization
Direct C-H functionalization has emerged as a more atom-economical and efficient alternative to traditional cross-coupling methods, which often require pre-functionalized starting materials. nih.gov For benzothiophenes, functionalization at the C2 position is generally more established due to the higher acidity of the C2-H bond. nih.gov
However, achieving regioselective C-H functionalization at the C3 position is more challenging. nih.govresearchgate.net Recent advances have utilized the activation of benzothiophenes as their S-oxides. This strategy enables a metal-free, interrupted Pummerer reaction that can deliver nucleophilic coupling partners regioselectively to the C3 position. nih.govresearchgate.net Another metal-free approach involves the C-H/C-H type coupling of benzothiophene S-oxides with phenols to achieve C4 arylation. nih.gov These methods provide powerful, directing-group-free strategies for creating complex benzothiophene derivatives. nih.govnih.gov
| Strategy | Position | Catalyst/Reagent | Key Feature |
| Direct C-H Arylation | C3 | Palladium catalysts | Traditional method, requires coupling partners like aryl halides. nih.gov |
| Interrupted Pummerer | C3 | Metal-free (S-oxide activation) | High regioselectivity, no directing group needed. nih.govresearchgate.net |
| C-H/C-H Coupling | C4 | Metal-free (S-oxide activation) | Couples with phenols, directing-group-free. nih.gov |
| Twofold C-H Functionalization | C2, C3 | Metal-free | One-pot annulation to form the benzothiophene ring. le.ac.ukmanchester.ac.uk |
Stereoselective and Enantioselective Transformations of Benzothiophene Derivatives
The synthesis of chiral benzothiophene derivatives is of significant interest for applications in catalysis and pharmaceuticals. Asymmetric hydrogenation is a key strategy for creating enantiomerically pure products. For example, ruthenium-N-heterocyclic carbene complexes have been used to catalyze the highly asymmetric hydrogenation of substituted benzothiophenes, yielding valuable 2,3-dihydrobenzothiophenes. nih.govacs.org
Cascade reactions offer an efficient route to complex chiral structures. Organocatalytic asymmetric dearomatization reactions of 3-nitrobenzo[b]thiophenes have been used to produce chiral heterocyclic molecules. ccspublishing.org.cn Furthermore, enantioselective [4+2] cycloadditions and Michael/Mannich cascade reactions provide access to chiral fused-polycyclic systems containing the benzothiophene motif. ccspublishing.org.cn N-Heterocyclic carbene (NHC) catalysis has also been employed for the de novo synthesis of axially chiral benzothiophene-fused biaryls. researchgate.net
Oxidation Reactions of the Thiophene Sulfur Atom to Sulfoxides and Sulfones
The sulfur atom in the thiophene ring of benzothiophene can be readily oxidized to form the corresponding sulfoxide (B87167) (S-oxide) and sulfone (S,S-dioxide). nih.govacs.orgresearchgate.net This transformation significantly alters the electronic properties of the molecule, converting the electron-donating thiophene group into a strongly electron-accepting sulfonyl group. mdpi.com This modification is crucial for tuning the properties of materials used in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). mdpi.com
Common oxidizing agents include hydrogen peroxide, often catalyzed by methyltrioxorhenium(VII), which facilitates the stepwise oxidation first to the sulfoxide and then to the sulfone. nih.govacs.org The oxidation to the sulfoxide is generally accelerated by electron-donating substituents on the ring, while the subsequent oxidation to the sulfone is favored by electron-withdrawing groups. nih.gov These oxidized derivatives also serve as key intermediates in synthetic transformations, such as the regioselective C-H functionalization reactions discussed previously. nih.govnih.gov
| Oxidation State | Reagent Example | Electronic Character | Application |
| Sulfide (B99878) (Benzothiophene) | - | Electron-donating | Starting material |
| Sulfoxide (S-oxide) | H₂O₂/CH₃ReO₃ | Electron-accepting | Synthetic intermediate nih.govnih.gov |
| Sulfone (S,S-dioxide) | H₂O₂/CH₃ReO₃ | Strongly electron-accepting | Organic electronics mdpi.com, Desulfurization acs.org |
Nucleophilic Addition Reactions and Annulation Pathways
While electrophilic substitution is common, benzothiophenes can also undergo reactions with nucleophiles, particularly when activated with electron-withdrawing groups. For instance, 2-nitrobenzothiophenes can undergo base-mediated annulation with naphthols and phenols to create novel, fused heteroacenes like benzothieno[2,3-b]naphthofurans. researchgate.netnih.govfigshare.com This process involves a tandem reaction sequence to build complex polycyclic systems. researchgate.net
Domino reactions starting from various benzothiophene derivatives are a powerful strategy for constructing fused heterocycles. researchgate.net One-pot protocols involving sequences like Knoevenagel condensation, Michael addition, and Thorpe-Ziegler cyclization can yield highly functionalized benzothiophenes from simple starting materials. malayajournal.orgresearchgate.net These annulation pathways are valuable for rapidly building molecular complexity and accessing new chemical space.
Catalytic Hydrogenation and Desulfurization Processes
Catalytic hydrogenation of the benzothiophene core typically leads to the regioselective reduction of the thiophene ring, yielding 2,3-dihydrobenzothiophene. acs.orgresearchgate.net This reaction is often catalyzed by transition metal complexes of rhodium, iridium, ruthenium, or palladium sulfide. acs.orgresearchgate.netthaiscience.info The process is of significant industrial interest as it represents the initial step in hydrodesulfurization (HDS), a critical process for removing sulfur compounds from fossil fuels to prevent pollution. researchgate.net
Further hydrogenation and hydrogenolysis can lead to the complete removal of the sulfur atom, a process known as desulfurization, yielding products like ethylbenzene. thaiscience.infomdpi.com Besides catalytic hydrogenation, other desulfurization methods include biodesulfurization, where microorganisms selectively cleave carbon-sulfur bonds, and oxidative desulfurization (ODS), where the benzothiophene is oxidized to a sulfone, which is then removed. acs.orgethz.chnih.gov
| Process | Catalyst/Method | Primary Product | Significance |
| Hydrogenation | Rh, Ir, Ru, PdS complexes | 2,3-Dihydrobenzothiophene | First step in HDS. acs.orgresearchgate.netthaiscience.info |
| Desulfurization (HDS) | (PPh₃)₃RuCl₂ | Ethylbenzene | Complete sulfur removal. thaiscience.infomdpi.com |
| Biodesulfurization | Microorganisms (e.g., Gordonia sp.) | o-hydroxystyrene, 2-hydroxyphenylacetate | Environmentally friendly sulfur removal. ethz.ch |
| Oxidative Desulfurization (ODS) | Oxidation followed by extraction | Sulfone (intermediate) | Removal of recalcitrant sulfur compounds. acs.orgresearchgate.net |
Computational and Theoretical Investigations of Benzothiophene Esters
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govnih.gov It is widely employed to determine molecular geometries, electronic properties, and spectroscopic features. scielo.org.mx DFT calculations for Methyl 1-benzothiophene-5-carboxylate would involve selecting an appropriate functional (like B3LYP) and basis set (such as 6-311G(d,p)) to solve the Schrödinger equation approximately. nih.govjacsdirectory.com These calculations provide a detailed picture of the molecule's fundamental characteristics.
A primary step in computational analysis is geometry optimization, which locates the minimum energy structure of a molecule. researchgate.net This process determines the most stable three-dimensional arrangement of atoms, providing key information on bond lengths, bond angles, and dihedral angles. jacsdirectory.com For this compound, the optimization would likely confirm the planarity of the fused benzothiophene (B83047) ring system.
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. pku.edu.cn
HOMO: This orbital acts as the electron donor. A higher HOMO energy suggests a greater ability to donate electrons.
LUMO: This orbital acts as the electron acceptor. A lower LUMO energy indicates a greater ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. researchgate.netnih.gov A large gap implies high stability and low chemical reactivity, while a small gap suggests the molecule is more reactive. nih.gov For this compound, the HOMO and LUMO would be expected to be delocalized across the π-conjugated system of the benzothiophene ring. The analysis would reveal how electron density is distributed in these frontier orbitals, highlighting the regions most susceptible to electrophilic or nucleophilic attack. researchgate.net
Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Analysis
| Parameter | Description | Significance in Reactivity |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to the capacity for electron donation; higher energy indicates a better electron donor. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to the capacity for electron acceptance; lower energy indicates a better electron acceptor. |
| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO (ΔE = ELUMO - EHOMO) | Indicates chemical stability and reactivity. A smaller gap suggests higher reactivity. |
A Molecular Electrostatic Potential (MESP) map illustrates the charge distribution within a molecule, providing a visual guide to its reactive sites. mdpi.comresearchgate.net The MESP is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potentials. nih.gov
Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These areas are prone to electrophilic attack. For this compound, these regions would be concentrated around the electronegative oxygen atoms of the carboxylate group and, to a lesser extent, the sulfur atom. nih.gov
Blue Regions: Indicate positive electrostatic potential, which is electron-deficient. These areas are susceptible to nucleophilic attack. Positive potentials are typically found around the hydrogen atoms. nih.gov
Green Regions: Represent neutral or near-zero potential.
The MESP map is a valuable tool for predicting how the molecule will interact with other reagents, receptors, or solvents. researchgate.netresearchgate.net
Chemical Potential (μ): Measures the tendency of electrons to escape from a system. It is calculated as μ ≈ (EHOMO + ELUMO) / 2.
Chemical Hardness (η): Represents the resistance of a molecule to a change in its electron distribution. A harder molecule is less reactive. It is calculated as η ≈ (ELUMO - EHOMO) / 2. rasayanjournal.co.in
Chemical Softness (S): The reciprocal of hardness (S = 1 / η). A softer molecule is more reactive. rasayanjournal.co.in
Electrophilicity Index (ω): Measures the energy stabilization when a molecule accepts an additional electronic charge from the environment. A higher value indicates a stronger electrophile. It is calculated as ω = μ² / 2η. nih.govrasayanjournal.co.in
These descriptors provide a theoretical framework for comparing the reactivity of different benzothiophene derivatives. researchgate.net
Table 2: Global Reactivity Descriptors and Their Significance
| Descriptor | Formula | Interpretation |
|---|---|---|
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | High value indicates low reactivity and high stability. |
| Chemical Softness (S) | 1 / η | High value indicates high reactivity and low stability. |
| Electronegativity (χ) | -μ = -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. |
| Electrophilicity Index (ω) | μ² / 2η | High value indicates a good electrophile. |
DFT calculations are highly effective at predicting spectroscopic data, which can be used to validate experimental results and aid in structural elucidation. scielo.org.mxnih.gov
Vibrational Frequencies: The calculation of vibrational frequencies allows for the simulation of an infrared (IR) spectrum. researchgate.net This theoretical spectrum can be compared with an experimental one to assign specific absorption bands to the vibrational modes of the molecule, such as C=O stretching in the carboxylate group or C-H bending in the aromatic rings. nih.gov
NMR Chemical Shifts: DFT can also predict ¹H and ¹³C NMR chemical shifts with good accuracy. jacsdirectory.comresearchgate.net By calculating the magnetic shielding tensors for each nucleus, theoretical chemical shifts can be determined. This is particularly useful for assigning signals in complex spectra and for confirming the proposed structure of synthesized compounds. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. mdpi.com For benzothiophene derivatives, QSAR studies are instrumental in drug design and discovery, helping to predict the therapeutic potential of new molecules. researchgate.netnih.govchem-soc.si
The process involves several steps:
Data Set Collection: A series of benzothiophene analogs with experimentally measured biological activity (e.g., enzyme inhibition, antitumor activity) is compiled. nih.govresearchgate.net
Descriptor Calculation: For each molecule, a set of molecular descriptors is calculated. These can include constitutional, topological, and quantum chemical descriptors (such as those derived from DFT calculations like HOMO/LUMO energies, dipole moment, etc.).
Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the biological activity. researchgate.net
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. chem-soc.si
For a compound like this compound, a QSAR model could predict its potential activity against a specific biological target by inputting its calculated molecular descriptors into a previously established model for a series of related benzothiophene compounds. chem-soc.si Such models can guide the synthesis of new derivatives with potentially improved activity. nih.gov
Descriptor Selection and Principal Component Analysis (PCA)
In the field of Quantitative Structure-Activity Relationship (QSAR) modeling, the first step involves characterizing the chemical structure using numerical values known as molecular descriptors. These descriptors can quantify various aspects of a molecule, including its electronic, steric, and hydrophobic properties. For a class of compounds like benzothiophene derivatives, a vast number of descriptors can be calculated, making it necessary to select the most relevant ones to build a predictive model.
Principal Component Analysis (PCA) is a statistical method frequently used to reduce the dimensionality of a large set of descriptors. researchgate.net PCA transforms the original, correlated descriptors into a new set of uncorrelated variables called principal components (PCs). Each PC is a linear combination of the original descriptors. The first few PCs typically capture the majority of the variance in the data, allowing researchers to identify the most significant descriptors that differentiate the compounds' structures and activities. researchgate.net For instance, in studies of benzothiophene derivatives, PCA has been used to identify key descriptors like PEOE_VSA_FPOL (Partial Equalization of Orbital Electronegativities van der Waals Surface Area) and Q_VSA_FHYD (hydrophobic van der Waals surface area), which correlate molecular features with biological activity. researchgate.net
Table 1: Examples of Molecular Descriptors Used in Benzothiophene Studies
| Descriptor Type | Example Descriptors | Description |
| Electronic | T_2_N_1, SaaCHE-Index | Relate to the electronic distribution and charge properties of the molecule. researchgate.net |
| Steric | glob | Describes the overall shape and size of the molecule. researchgate.net |
| Topological | T_C_C_4, T_C_N_4 | Quantify the connectivity and branching of the molecular structure. researchgate.net |
| Physicochemical | PolarSurfaceAreaIncluding P and S | Represents the surface area of polar atoms, influencing solubility and permeability. researchgate.net |
Model Development and Validation (e.g., Partial Least Squares, Multiple Linear Regression)
Once a relevant set of descriptors is selected, a mathematical model is developed to correlate these descriptors with the observed biological activity of the compounds. This is the core of QSAR analysis. Two common methods for building these models are Multiple Linear Regression (MLR) and Partial Least Squares (PLS).
Multiple Linear Regression (MLR) is a statistical technique that uses several explanatory variables (descriptors) to predict the outcome of a response variable (biological activity). researchgate.net The goal is to model the linear relationship between the independent variables and the dependent variable. A successful MLR model for benzothiophene derivatives can result in a high coefficient of determination (r²), indicating a good correlation between the descriptors and the activity. researchgate.net
Partial Least Squares (PLS) is another regression method that is particularly useful when the number of descriptors is large and there is multicollinearity among them. researchgate.net PLS reduces the predictor variables to a smaller set of uncorrelated components and then performs least squares regression on these components instead of the original data.
For any QSAR model, validation is a critical step to ensure its predictive power and robustness. This is typically done using internal validation (like cross-validation, which yields a q² value) and external validation with a set of compounds not used in the model development. Studies on benzothiophene derivatives have produced models with strong predictive capabilities, demonstrating the utility of these computational approaches. nih.gov
Table 2: Statistical Parameters for QSAR Model Validation
| Parameter | Description | Acceptable Value |
| n | Number of molecules in the dataset | > 20 |
| r² | Coefficient of determination (goodness of fit) | > 0.7 |
| q² | Cross-validated coefficient of determination (internal predictive ability) | > 0.5 |
| r²_pred | Predictive r² for the external test set (external predictive ability) | > 0.5 |
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or target, usually a protein). ijpsjournal.com This method is fundamental in drug discovery for understanding how a potential drug molecule interacts with its biological target at the atomic level. ijpsjournal.com
The process involves placing the ligand in the binding site of the receptor and calculating a "docking score," which estimates the binding affinity. nih.gov These calculations help identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. nih.gov
For benzothiophene derivatives, docking studies have been instrumental in elucidating their binding modes with various biological targets, including enzymes and receptors. nih.gov For example, simulations have revealed how these compounds can fit into the active site of enzymes like α-amylase or bind to the estrogen receptor. nih.govnih.gov The insights gained from docking can guide the design of new derivatives with improved potency and selectivity. nih.gov
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Enzyme Catalysis
While molecular docking provides a static picture of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. nih.gov This allows researchers to observe the flexibility of both the ligand and the protein, providing a more realistic representation of the binding event and the stability of the complex. nih.gov
In the context of benzothiophene esters, MD simulations can be used to:
Assess the stability of the docked pose over a period of time (e.g., up to 200 nanoseconds). nih.gov
Investigate conformational changes in the protein upon ligand binding.
Calculate the binding free energy, which provides a more accurate estimation of binding affinity than docking scores alone. nih.gov
Understand the role of solvent molecules in the binding process.
These simulations have been applied to study benzothiophene-containing compounds to confirm the stability of their binding within target proteins and to identify key residues crucial for maintaining the interaction. nih.govnih.gov
Computational Elucidation of Reaction Mechanisms and Selectivity
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the mechanisms of chemical reactions. researchgate.netchemrxiv.org It allows for the calculation of the energies of reactants, transition states, and products, providing a detailed picture of the reaction pathway.
For the synthesis of benzothiophene derivatives, computational studies can help elucidate complex reaction mechanisms and explain observed selectivity (regio- or stereoselectivity). researchgate.net For example, DFT calculations have been used to understand the C2/C3 positional selectivity in domino reactions involving thioisatin to produce benzothiophene-fused heterocycles. researchgate.net By modeling different potential pathways, researchers can determine the most energetically favorable route, thus explaining why a particular product is formed over others. These theoretical insights complement experimental findings and are invaluable for developing new, efficient, and selective synthetic methods for compounds like this compound. researchgate.net
Advanced Applications and Future Research Directions of Benzothiophene Carboxylate Derivatives
Role in Organic Electronics and Optoelectronic Devices
The planar, aromatic structure and electron-rich nature of the benzothiophene (B83047) moiety make it an excellent candidate for creating materials with favorable charge transport properties. oled-intermediates.com This has led to the extensive use of its derivatives in a variety of organic electronic and optoelectronic devices.
Organic Field-Effect Transistors (OFETs)
The benzothiophene scaffold is a cornerstone in the design of high-performance organic semiconductors for OFETs. nih.gov The fused-ring system promotes significant π-orbital overlap, which is essential for efficient charge transport. mdpi.commdpi.com One of the most successful and widely studied derivatives is mdpi.combenzothieno[3,2-b] mdpi.combenzothiophene (BTBT), which has demonstrated excellent charge mobility and stability. nih.govresearchgate.net By modifying the BTBT core with various functional groups, researchers can fine-tune the material's properties, such as solubility and molecular packing, to optimize device performance. mdpi.comresearchgate.netrsc.org
Solution-processable BTBT derivatives have enabled the fabrication of OFETs using cost-effective techniques like solution shearing and spin coating. mdpi.commdpi.com These materials have achieved impressive hole mobilities, with some derivatives reaching values greater than 1.0 cm²/Vs, and in specific cases, as high as 22.4 cm²/Vs. nih.govmdpi.com The development of n-type BTBT-based semiconductors, such as D(PhFCO)-BTBT, has also been a significant breakthrough, enabling the fabrication of complementary circuits with both p-type and n-type transistors. agu.edu.tr This versatility underscores the importance of the benzothiophene framework in advancing the field of organic electronics. nih.gov
Table 1: Performance of Various Benzothiophene-Based Organic Field-Effect Transistors (OFETs)
| Compound | Deposition Method | Hole Mobility (cm²/Vs) | On/Off Ratio | Reference |
|---|---|---|---|---|
| 2,7-diphenyl BTBT (DPh-BTBT) | Vapor-deposited | Up to 2.0 | - | nih.gov |
| Dialkyl-BTBTs (Cn-BTBTs) | Solution-processed | > 1.0 | - | nih.gov |
| Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT) | - | > 3.0 | - | nih.gov |
| 2-decyl-7-phenyl-BTBT (Ph-BTBT C10) | Spin coating | 22.4 | - | mdpi.com |
| C13-BTBT | - | Up to 17.2 | - | mdpi.com |
| 2-(benzo[b]thieno[2,3-d]thiophene-2yl)dibenzo[b,d]thiophene | Solution shearing | 0.005 | > 10⁶ | mdpi.com |
Organic Sensor Development
The electronic properties of benzothiophene derivatives also make them suitable for applications in organic sensors. Materials used in OFETs can be adapted for sensing applications, as their electrical characteristics are sensitive to the surrounding chemical environment. Changes in the conductivity or threshold voltage of a benzothiophene-based OFET upon exposure to a specific analyte can be used as a sensing mechanism. While a less explored area compared to OLEDs and OFETs, the inherent stability and tunable functionality of the benzothiophene core present opportunities for developing novel, highly sensitive, and selective organic sensors for various environmental and biological applications. mdpi.com
Utility as Key Intermediates in the Synthesis of Complex Organic Molecules
The benzothiophene ring system is a versatile scaffold in organic synthesis, serving as a crucial intermediate for building more complex molecules, particularly those with significant biological activity. rhhz.netnih.gov Simple derivatives like Methyl 1-benzothiophene-5-carboxylate possess functional groups, such as the ester, that can be readily modified through common organic reactions (e.g., hydrolysis, amidation, reduction) to introduce new functionalities.
This chemical reactivity allows medicinal chemists to use the benzothiophene core to design and synthesize a wide array of pharmacologically active compounds. researchgate.netnih.gov For instance, benzothiophene-3-carboxylic acid derivatives have been synthesized as potential anticancer agents that target specific cellular pathways. nih.gov The benzothiophene scaffold is found in numerous pharmaceuticals and clinical drugs used to treat a variety of diseases, acting as anti-inflammatory, antimicrobial, and anticonvulsant agents. researchgate.netnih.govijpsjournal.com The ability to functionalize the benzothiophene ring at various positions is key to developing structure-activity relationships (SAR) and optimizing the therapeutic potency of new drug candidates. nih.gov
Development of Novel Organic Semiconductor Materials
Research into organic semiconductors continues to rely heavily on the development of novel materials based on the benzothiophene framework. nih.gov The goal is to design molecules that self-assemble into highly ordered solid-state structures, which facilitates efficient charge transport. mdpi.com The rigid, planar nature of the mdpi.combenzothieno[3,2-b] mdpi.combenzothiophene (BTBT) core is particularly advantageous for creating materials that form well-ordered crystalline thin films. mdpi.com
Scientists are exploring various strategies to enhance semiconductor performance, including:
Functionalization: Attaching different side chains or end-capping groups to the benzothiophene core to control solubility, molecular packing, and electronic energy levels. mdpi.comrsc.org
π-System Extension: Fusing additional aromatic rings to the core structure to create larger, more conjugated systems, which can lead to higher charge carrier mobilities. nih.gov
Molecular Phase Engineering: Designing molecules that exhibit liquid crystalline phases, which can be used to achieve highly aligned films with superior electronic properties.
These efforts have led to a new generation of benzothiophene-based semiconductors with performance characteristics that are beginning to rival those of traditional inorganic materials, opening the door for their use in flexible displays, smart tags, and other next-generation electronics. nih.gov
Future Research Avenues in this compound Chemistry
While complex derivatives have shown the most promise in advanced applications, the chemistry of simpler foundational molecules like this compound still offers avenues for future exploration. Future research could focus on:
Novel Synthetic Routes: Developing more efficient and scalable methods for synthesizing functionalized benzothiophenes starting from simple, readily available precursors. This would facilitate the exploration of a wider range of derivatives. semanticscholar.org
New Polymer Materials: Using this compound as a monomer or a precursor to a monomer for the synthesis of novel conjugated polymers. Such polymers could combine the excellent electronic properties of the benzothiophene core with the processability of polymeric materials.
Structure-Property Relationship Studies: Systematically modifying the carboxylate group and other positions on the benzothiophene ring to build a comprehensive understanding of how different functional groups influence the electronic and morphological properties of the resulting materials. This fundamental knowledge is crucial for the rational design of next-generation materials for electronics and medicinal applications. nih.gov
Exploration of Underrepresented Applications: Investigating the potential of benzothiophene carboxylate derivatives in areas that are currently less developed, such as organic thermoelectrics, bioelectronics, and photocatalysis, where their unique combination of electronic properties and chemical stability could be highly advantageous.
By continuing to explore both the fundamental chemistry of simple benzothiophenes and the properties of their more complex derivatives, the scientific community can further unlock the vast potential of this versatile heterocyclic scaffold.
Advancement of Enantioselective Synthetic Methodologies
The development of enantioselective methods for the synthesis of chiral benzothiophene derivatives is of paramount importance, as the biological activity of many pharmaceutical compounds is dependent on their stereochemistry. While "this compound" itself is achiral, the introduction of chiral centers or axial chirality in its derivatives can lead to compounds with specific therapeutic properties. Research in this area is focused on the use of chiral catalysts to control the stereochemical outcome of reactions.
A significant breakthrough has been the asymmetric hydrogenation of the benzothiophene ring. Glorius and coworkers have reported a highly efficient asymmetric hydrogenation of substituted benzothiophenes using a ruthenium-N-heterocyclic carbene (Ru-NHC) complex. nih.govthieme-connect.comacs.org This method provides access to enantiomerically pure 2,3-dihydrobenzothiophenes. nih.govthieme-connect.comacs.org The success of this approach lies in the design of the chiral NHC ligand, which creates a chiral environment around the metal center, thereby directing the hydrogenation to one face of the substrate. Similarly, iridium complexes with chiral pyridyl phosphinite ligands have been used for the asymmetric hydrogenation of benzothiophene 1,1-dioxides, yielding highly enantioenriched sulfones. researchgate.net Rhodium-catalyzed asymmetric hydrogenation of prochiral substituted benzo[b]thiophene 1,1-dioxides has also been developed, affording chiral 2,3-dihydrobenzo[b]thiophene (B1596441) 1,1-dioxides with excellent enantioselectivities. nih.gov
Beyond hydrogenation, enantioselective C-H functionalization is an emerging area. The use of chiral rhodium(III) complexes has enabled the enantioselective synthesis of five-membered-ring atropisomers through direct C-H functionalization with 1-diazonaphthoquinones. ntu.ac.uk This approach can be envisioned for creating axially chiral biaryl systems containing a benzothiophene-5-carboxylate moiety. Another innovative strategy involves the N-heterocyclic carbene (NHC) catalyzed de novo synthesis of axially chiral benzothiophene-fused biaryls. researchgate.net This method proceeds through a cascade of reactions with a central-to-axial chirality conversion, offering a powerful tool for the synthesis of complex chiral molecules. researchgate.net Furthermore, a transition-metal-free approach for the synthesis of enantioenriched 2,3-disubstituted benzothiophenes has been reported, involving the enantiospecific coupling of benzothiophene S-oxides with boronic esters. nih.gov
The following table summarizes key enantioselective methodologies applicable to the synthesis of chiral benzothiophene derivatives.
| Catalyst/Method | Reaction Type | Key Features | Reference |
|---|---|---|---|
| Ruthenium-N-heterocyclic carbene (Ru-NHC) complex | Asymmetric Hydrogenation | High enantioselectivity for 2,3-dihydrobenzothiophenes. | nih.govthieme-connect.comacs.org |
| Iridium-chiral pyridyl phosphinite complex | Asymmetric Hydrogenation of Benzothiophene 1,1-dioxides | Access to enantioenriched sulfones. | researchgate.net |
| Chiral Rhodium(III) complex | Enantioselective C-H Functionalization | Synthesis of five-membered-ring atropisomers. | ntu.ac.uk |
| N-Heterocyclic Carbene (NHC) | [2+4] Annulation Cascade | De novo synthesis of axially chiral benzothiophene-fused biaryls. | researchgate.net |
| Transition-metal-free | Enantiospecific Coupling of Benzothiophene S-oxides with Boronic Esters | Synthesis of enantioenriched 2,3-disubstituted benzothiophenes. | nih.gov |
Integration of Computational Design with Experimental Synthesis for Targeted Applications
The integration of computational chemistry with experimental synthesis is a powerful strategy for the rational design and discovery of novel benzothiophene carboxylate derivatives with specific biological activities. In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can predict the biological activity of designed molecules, thereby prioritizing synthetic efforts and reducing the costs and time associated with drug discovery.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For benzothiophene derivatives, docking studies have been employed to understand their binding interactions with various biological targets. For instance, benzothiophene derivatives have been investigated as potential anticancer agents, and molecular docking has been used to elucidate their binding modes within the active sites of target proteins. nih.gov In a study on novel benzothiophene derivatives as antidiabetic agents, molecular docking was used to predict the binding affinity of the compounds to α-amylase. nih.gov Such studies provide valuable insights into the key interactions that govern biological activity and can guide the design of more potent and selective inhibitors.
QSAR is another important computational tool that relates the chemical structure of a series of compounds to their biological activity using statistical methods. QSAR models can be used to predict the activity of new, unsynthesized compounds. Several QSAR studies have been conducted on benzothiophene derivatives to understand the structural requirements for their anticancer activity. researchgate.net These studies have revealed that steric, electrostatic, and electro-topological parameters can be correlated with the anticancer activity of these compounds. researchgate.net For a series of benzothiophene derivatives investigated as inhibitors of Plasmodium falciparum N-myristoyltransferase, QSAR models helped to identify the molecular features that influence inhibitory activity and selectivity. nih.gov
The synergy between computational design and experimental synthesis is evident in recent drug discovery efforts. For example, a new family of α-hydroxyphosphonates with the benzothiophene scaffold was synthesized and evaluated for cytotoxic activity, with computational studies likely playing a role in the initial design. nih.gov Similarly, the design and synthesis of novel amide derivatives of 2-(3-methylbenzo[b]thiophen-6-yl)-1-(3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylic acid for microbiological evaluation was guided by in-silico docking studies. researchgate.net These examples highlight a modern approach where computational screening and prediction are followed by targeted synthesis and biological evaluation, leading to a more efficient discovery pipeline for new therapeutic agents based on the benzothiophene carboxylate scaffold.
The table below provides an overview of how computational methods are integrated with the development of benzothiophene derivatives.
| Computational Method | Application | Key Insights | Reference |
|---|---|---|---|
| Molecular Docking | Anticancer, Antidiabetic Agent Design | Predicts binding modes and affinities to target proteins. | nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Anticancer, Antimalarial Agent Design | Identifies key structural features for biological activity. | researchgate.netnih.gov |
| In Silico Screening | Antimicrobial Agent Design | Prioritizes compounds for synthesis and biological testing. | researchgate.net |
Q & A
Q. What are the recommended synthetic routes for Methyl 1-benzothiophene-5-carboxylate, and how do reaction conditions influence yield and purity?
- Methodological Answer : this compound is typically synthesized via esterification of 1-benzothiophene-5-carboxylic acid using methanol under acidic catalysis (e.g., H₂SO₄). Optimization involves controlling temperature (60–80°C) and reaction time (6–12 hours) to avoid side reactions like decarboxylation. Purity is enhanced by recrystallization from ethanol or column chromatography using silica gel with a hexane/ethyl acetate gradient. For analogous heterocyclic esters, procedures in (spiro compound synthesis) suggest using inert atmospheres (N₂/Ar) to stabilize reactive intermediates .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features confirm its structure?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the methyl ester proton at δ ~3.9 ppm (singlet) and aromatic protons in the benzothiophene ring (δ 7.5–8.3 ppm). Carbon signals for the carbonyl group (C=O) appear at ~165 ppm.
- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O ester stretch).
- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 192.24 (C₁₀H₈O₂S⁺). Cross-reference with analogous esters in and for validation of fragmentation patterns .
Q. How is this compound utilized as a building block in medicinal chemistry?
- Methodological Answer : The compound serves as a precursor for functionalized benzothiophene derivatives, such as kinase inhibitors or antimicrobial agents. For example, the ester group can be hydrolyzed to a carboxylic acid for amide coupling (e.g., with amines to form peptidomimetics). highlights similar strategies for benzoxazole derivatives in drug discovery .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data when analyzing this compound derivatives?
- Methodological Answer : Contradictions in unit cell parameters or space group assignments may arise from twinning or disorder. Use SHELXL ( ) for refinement, applying restraints to thermal parameters and validating with R-factor convergence (<5% difference). Compare with ORTEP-3 ( ) for visualizing molecular packing and hydrogen-bonding networks. If data conflicts persist, consider synchrotron X-ray sources for higher-resolution datasets .
Q. What strategies improve the low yield of this compound in palladium-catalyzed cross-coupling reactions?
- Methodological Answer : Low yields often stem from catalyst poisoning by sulfur in the benzothiophene ring. Mitigate this by:
- Using sulfur-tolerant ligands (e.g., XPhos or SPhos).
- Optimizing solvent polarity (DMF > THF) to stabilize intermediates.
- Adding stoichiometric CuI as a co-catalyst ( references Cu-mediated couplings for similar scaffolds). Monitor reaction progress via TLC with UV visualization .
Q. How can computational modeling predict the biological activity of this compound analogs?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., COX-2 or EGFR kinase). Parameterize the ligand with Gaussian09 at the B3LYP/6-31G* level to optimize geometry and charge distribution. Validate binding poses with MD simulations (GROMACS) and compare with experimental IC₅₀ values from assays like ELISA or fluorescence polarization (see for analogous workflows) .
Data Contradiction and Reproducibility
Q. How should researchers address discrepancies in reported melting points or solubility data for this compound?
- Methodological Answer : Discrepancies may arise from polymorphic forms or impurities. Reproduce results by:
- Recrystallizing from multiple solvents (e.g., acetone vs. DCM).
- Using differential scanning calorimetry (DSC) to identify polymorph transitions.
- Cross-referencing purity assays (HPLC ≥98%) with independent sources ( specifies CAS 1527-89-5 but lacks physical data; consult peer-reviewed syntheses for benchmarks) .
Experimental Design and Validation
Q. What controls are essential when evaluating the electrochemical properties of this compound in energy storage applications?
- Methodological Answer :
- Include a bare electrode (e.g., glassy carbon) as a negative control.
- Use ferrocene/ferrocenium as an internal reference for cyclic voltammetry.
- Validate conductivity via EIS (electrochemical impedance spectroscopy) with a frequency range of 10⁵–10⁻² Hz. Compare with literature on thiophene-based polymers ( provides structural analogs for benchmarking) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
